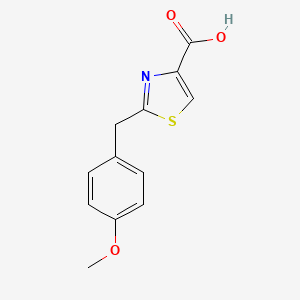

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMRIOWUVVRGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

[1][2]

Executive Summary

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS: 477872-94-9) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] It serves as a critical scaffold in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists , metabolic modulators, and anticancer agents targeting tubulin polymerization.[1]

Distinguished by its 2-benzylthiazole core, this molecule offers a unique geometric spacer that separates the lipophilic tail (methoxybenzyl group) from the polar head (carboxylic acid), mimicking the pharmacophores of fatty acid analogs and synthetic metabolic regulators like GW501516 precursors.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid |

| CAS Number | 477872-94-9 |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol |

| SMILES | COc1ccc(Cc2nc(cs2)C(O)=O)cc1 |

| InChI Key | IKMRIOWUVVRGDM-UHFFFAOYSA-N |

Physiochemical Profile

The compound exhibits a balance of lipophilicity and acidity, making it an ideal fragment for oral drug delivery systems.

| Property | Value (Experimental/Predicted) | Significance |

| LogP | ~2.4 | Moderate lipophilicity; good membrane permeability.[1][2] |

| pKa (Acid) | ~3.5 – 4.0 | Typical for thiazole-4-carboxylic acids; exists as an anion at physiological pH.[1][2] |

| PSA (Polar Surface Area) | ~87 Ų | Suggests good oral bioavailability (Rule of 5 compliant).[1] |

| Solubility | Low in water; High in DMSO, Methanol | Requires organic co-solvents for biological assays.[1] |

Synthetic Methodology (Hantzsch Thiazole Synthesis)

The most robust route to 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis .[1][2] This method creates the thiazole ring by condensing a thioamide with an

Reaction Scheme Visualization

Figure 1: Step-wise synthesis via the Hantzsch protocol. The pathway ensures high regioselectivity for the 2,4-substitution pattern.[1][2]

Detailed Protocol

Step 1: Thionation (Formation of Thioamide) [1]

-

Reagents: Hydrogen sulfide (

) gas with pyridine/triethylamine OR Lawesson’s Reagent.[1] -

Procedure: Dissolve nitrile in pyridine. Bubble

gas for 4–6 hours at 60°C. Pour into ice water to precipitate the 2-(4-methoxyphenyl)ethanethioamide . -

Checkpoint: Confirm conversion by disappearance of the nitrile peak (~2250 cm⁻¹) in IR.

Step 2: Cyclization (Hantzsch Condensation) [1]

-

Reagents: 2-(4-methoxyphenyl)ethanethioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).[1][2]

-

Solvent: Ethanol (anhydrous).[1]

-

Procedure: Reflux the mixture for 2–4 hours. The sulfur of the thioamide attacks the

-carbon of the bromopyruvate, followed by dehydration to close the ring. -

Purification: Evaporate solvent.[1] Recrystallize the ethyl ester intermediate from ethanol/hexane.[1]

Step 3: Hydrolysis (Saponification) [1]

Medicinal Chemistry & Biological Applications[2][3][4][5][7][9][10][11]

Pharmacophore Mapping

This molecule is a "privileged scaffold."[1] The thiazole ring acts as a bioisostere for phenyl or pyridine rings but introduces specific geometry (bond angles) that can optimize binding in enzyme pockets.[1]

-

PPAR Agonism: The structure mimics the "tail" region of GW501516 (Cardarine) and other PPAR

agonists.[1] The carboxylic acid mimics the polar head group of fatty acids, while the methoxybenzyl tail engages the hydrophobic pocket of the nuclear receptor. -

Linker Chemistry: The C4-carboxylic acid is a "handle" for amide coupling.[1][2] It allows researchers to attach complex amines to generate libraries of SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) agents, known for tubulin inhibition.[1][2]

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR analysis highlighting the functional roles of the molecule's substructures in drug-receptor interactions.[1][2]

Analytical Characterization

To validate the integrity of this compound in a research setting, the following spectral signatures must be confirmed:

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene bridge is susceptible to slow oxidation if exposed to air/light for prolonged periods.[1]

-

Toxicity Note: Related thiazolidine derivatives have shown potential reproductive toxicity in zebrafish models (spermatogenic cell degeneration).[1] Handle with appropriate PPE and containment.[1]

References

-

PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid (Analogous Structure Data).[1][2] National Library of Medicine.[1] [Link]

-

Oncotarget. Physiological characterization of a novel PPAR pan agonist (MHY2013).[1][3] (Discusses thiazole scaffold relevance in metabolic disease). [Link]

-

Arabian Journal of Chemistry. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. [Link][1]

Sources

- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | CID 2763565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57677-80-2|2-(4-Methoxyphenyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Correction: Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid... | Oncotarget [oncotarget.com]

Molecular weight and formula of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Executive Summary

In contemporary medicinal chemistry and drug development, functionalized thiazoles serve as critical bioisosteres and pharmacophoric anchors. 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS: 477872-94-9) is a highly versatile building block utilized in the synthesis of enzyme inhibitors and receptor antagonists[1]. This whitepaper provides an authoritative breakdown of its molecular formula, molecular weight, synthesis pathways, and the analytical protocols required to validate its structural integrity in a laboratory setting.

Structural and Physicochemical Profiling

The structural identity of a compound dictates its behavior in both synthetic workflows and biological assays. The target molecule consists of a 1,3-thiazole central core, substituted at the C4 position with a carboxylic acid and at the C2 position with a 4-methoxybenzyl group[2].

By deconstructing the molecule, we arrive at the exact molecular formula of C₁₂H₁₁NO₃S [1].

-

Carbon (C₁₂): 3 from the thiazole ring, 8 from the methoxybenzyl group, and 1 from the carboxylate.

-

Hydrogen (H₁₁): 1 from the thiazole (C5), 9 from the methoxybenzyl group, and 1 from the carboxylate.

-

Nitrogen (N₁), Oxygen (O₃), Sulfur (S₁): Distributed across the core and substituents.

This specific atomic composition yields a theoretical molecular weight of 249.29 g/mol and a monoisotopic exact mass of 249.046 Da [2],[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid |

| CAS Registry Number | 477872-94-9 |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Average Molecular Weight | 249.29 g/mol |

| Monoisotopic Exact Mass | 249.046 Da |

| Theoretical [M+H]⁺ (m/z) | 250.053 |

Mechanistic Synthesis Pathway

The most robust and field-proven method for synthesizing 2-substituted thiazole-4-carboxylic acids is the Hantzsch Thiazole Synthesis [4],[5]. This approach relies on the cyclocondensation of an α-haloketone with a thioamide.

Protocol 1: Hantzsch Synthesis Workflow

Causality & Rationale: Ethyl bromopyruvate is selected as the electrophile because the α-bromo group acts as an excellent leaving group for the initial nucleophilic attack by the thioamide sulfur, while the pyruvate structure provides the pre-installed C4-carboxylate necessary for the final product[4].

-

Condensation (Ring Formation):

-

Dissolve 1.0 equivalent of 2-(4-methoxyphenyl)ethanethioamide in anhydrous ethanol.

-

Add 1.1 equivalents of ethyl bromopyruvate dropwise at ambient temperature.

-

Heat the reaction mixture to reflux (78°C) for 4–6 hours. The heat drives the dehydration step following the initial nucleophilic attack, forcing the cyclization into the aromatic 1,3-thiazole ring.

-

-

Intermediate Isolation:

-

Concentrate the solvent in vacuo, neutralize the hydrobromic acid byproduct with saturated NaHCO₃, and extract with ethyl acetate to yield the intermediate ester: Ethyl 2-(4-methoxybenzyl)-1,3-thiazole-4-carboxylate.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the intermediate in a 3:1 mixture of THF/H₂O.

-

Add 2.0 equivalents of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 2 hours. Causality: LiOH is chosen over harsher bases (like KOH at high heat) to prevent potential degradation or cleavage of the methoxybenzyl ether linkage.

-

-

Acidification & Precipitation:

-

Acidify the aqueous layer with 1M HCl to pH ~2.0. This protonates the carboxylate salt, rendering the free carboxylic acid insoluble in water. Filter and dry the precipitate under high vacuum to yield the final C₁₂H₁₁NO₃S product.

-

Workflow of the Hantzsch synthesis for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid.

Analytical Validation System

To ensure scientific integrity, the synthesized batch must be subjected to a self-validating analytical protocol. The goal is to mathematically align the empirical spectral data with the theoretical molecular weight (249.29 g/mol ) and formula (C₁₂H₁₁NO₃S)[2],[1].

Protocol 2: Self-Validating LC-MS and NMR Characterization

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Validation Logic: The Electrospray Ionization (ESI+) mass spectrum must display a dominant parent ion peak at m/z 250.05 ([M+H]⁺). Because the monoisotopic mass of C₁₂H₁₁NO₃S is 249.046 Da, the addition of a proton (1.007 Da) strictly requires an m/z of ~250.053[3]. Any deviation greater than 5 ppm in High-Resolution Mass Spectrometry (HRMS) indicates an incorrect formula or contamination.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

-

Method: Dissolve 5 mg of the compound in deuterated DMSO.

-

Validation Logic: The integration of the proton signals must sum exactly to the 11 protons dictated by the C₁₂H₁₁NO₃S formula.

-

~12.8 ppm (br s, 1H) validates the carboxylic acid (-COOH).

-

~8.3 ppm (s, 1H) validates the isolated C5 proton on the thiazole ring.

-

~7.2 ppm (d, 2H) and ~6.9 ppm (d, 2H) validate the para-substituted aromatic ring.

-

~4.2 ppm (s, 2H) validates the bridging methylene (benzyl CH₂).

-

~3.7 ppm (s, 3H) validates the terminal methoxy group (-OCH₃).

-

-

System Check: If the total integral equals 11 and the splitting patterns match the topological connectivity, the molecular formula is definitively confirmed.

-

Pharmacophoric Utility in Drug Design

In rational drug design, 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is not just a static mass of 249.29 g/mol ; it is a modular assembly of distinct pharmacophoric features. The thiazole core frequently acts as a bioisostere for amides or ester linkages, improving metabolic stability while maintaining necessary dipole moments. The carboxylic acid provides a critical vector for salt-bridge formation with basic amino acid residues (e.g., Arginine, Lysine) in target binding pockets, while the methoxybenzyl group serves as a lipophilic anchor to engage hydrophobic sub-pockets.

Structural deconstruction and pharmacophoric mapping of the target compound.

References

- CymitQuimica. "2-(4-Methoxybenzyl)

- CymitQuimica. "CAS: 477872-94-9 | 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid." CymitQuimica,

- PubChemLite. "2-(4-methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde (C12H11NO3S) - Exact Mass Reference." Université du Luxembourg,

- ResearchGate. "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.

- PubMed Central (NIH). "Synthesis of the heterocyclic core of the D-series GE2270.

Sources

- 1. CAS: 477872-94-9 | CymitQuimica [cymitquimica.com]

- 2. 2-(4-Methoxybenzyl)thiazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 2-(4-methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde (C12H11NO3S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of the heterocyclic core of the D-series GE2270 - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal chemistry applications of 2-substituted thiazole-4-carboxylic acids

Technical Whitepaper: Scaffold Versatility from MBL Inhibitors to Peptidomimetics

Executive Summary

The 2-substituted thiazole-4-carboxylic acid moiety represents a "privileged scaffold" in modern medicinal chemistry. Unlike its 5-carboxylic acid isomer (found in drugs like Febuxostat), the 4-carboxylic acid variant offers unique geometric properties that mimic the

This guide analyzes the physicochemical utility of this scaffold, detailing its role as a bioisostere for proline/peptide bonds, its validated synthetic pathways, and its application in targeting Metallo-

Structural Rationale & Pharmacophore Modeling

The utility of the thiazole-4-carboxylic acid core stems from three critical structural features that drive ligand-target interactions:

-

Peptide Bond Bioisosterism: The thiazole ring is planar and aromatic. When substituted at the 2- and 4-positions, the distance and angle between substituents closely mimic the

to -

Metal Chelation Potential: The nitrogen of the thiazole ring (N3) and the oxygen of the adjacent carboxylate (at C4) form a "pincer" motif capable of bidentate coordination with divalent metal ions (Zn

, Mg -

Dipole & Lipophilicity: The sulfur atom increases lipophilicity (LogP) relative to oxazole or imidazole analogs, enhancing membrane permeability, while the nitrogen provides a hydrogen bond acceptor site essential for water-mediated bridging in active sites.

Synthetic Architecture: The Hantzsch Protocol

Standard Operating Procedure (SOP) for Scaffold Generation

While various methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for generating 2-substituted thiazole-4-carboxylic acids due to its regioselectivity and scalability.

Core Reaction Logic

The synthesis relies on the condensation of a thioamide (providing the N-C-S fragment and the 2-substituent) with an

Experimental Protocol

Target: Synthesis of 2-Phenylthiazole-4-carboxylic acid.

Reagents:

-

Thiobenzamide (1.0 eq)

-

Ethyl bromopyruvate (1.1 eq)

-

Ethanol (Absolute, solvent)

-

NaOH (2M aqueous) for hydrolysis

Step-by-Step Methodology:

-

Condensation (Cyclization):

-

Dissolve Thiobenzamide (10 mmol) in absolute Ethanol (20 mL).

-

Add Ethyl bromopyruvate (11 mmol) dropwise at room temperature.

-

Critical Control Point: The reaction is exothermic.[1] Monitor internal temperature to prevent "bumping."

-

Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the thioamide spot.

-

Cool to

. The ethyl ester intermediate usually precipitates as a hydrobromide salt. Filter and wash with cold ether.

-

-

Hydrolysis (Deprotection):

-

Suspend the ester in THF/Water (1:1).

-

Add LiOH or NaOH (2.5 eq) and stir at ambient temperature for 1 hour.

-

Acidify carefully with 1M HCl to pH 3.0. The free acid will precipitate.

-

Recrystallize from Ethanol/Water.[2]

-

Visualizing the Synthetic Pathway

Figure 1: The Hantzsch pathway for regiospecific synthesis of the 4-COOH scaffold.

Therapeutic Applications & Case Studies

Case Study A: Metallo-

-Lactamase (MBL) Inhibitors

Context: Bacterial resistance to carbapenems is driven by MBLs (e.g., IMP-1, NDM-1), which use Zinc ions to hydrolyze the antibiotic ring.

-

Mechanism: 2-substituted thiazole-4-carboxylic acids act as competitive inhibitors. The carboxylate group coordinates directly with the Zn

ion in the active site, displacing the catalytic water molecule required for -

Key Data: A study on Pseudomonas aeruginosa IMP-1 inhibition demonstrated that 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid achieved an

of 5.5 -

SAR Insight: Substitution at the para-position of the phenyl ring (e.g., with lipophilic groups) often improves potency by engaging the hydrophobic L3 loop of the enzyme.

Case Study B: Thiopeptide Antibiotics (Peptidomimetics)

Context: Natural products like Thiopeptin B and Sanguinamide A contain thiazole-4-carboxylic acid residues.[4]

-

Function: In these macrocycles, the thiazole unit replaces an amino acid (often isoleucine or cysteine). This substitution introduces structural rigidity, locking the peptide into a bioactive conformation that resists enzymatic degradation.

-

Application: Synthetic analogs utilize the thiazole-4-COOH as a "turn inducer" to design stable peptide drugs targeting protein-protein interactions (PPIs).

Comparative Activity Profile

| Compound Class | 2-Position Substituent | Target | Mechanism | Typical Potency ( |

| MBL Inhibitor | Phenyl / Aryl | IMP-1 (Bacterial) | Zn Chelation | 5.0 - 20 |

| Antifungal | Amino / Amido | C. albicans CYP51 | Membrane Disruption | 9.0 |

| Anticancer | Hydrazinyl-benzylidene | VEGFR-2 | Kinase Inhibition | 0.15 |

Lead Optimization Strategy (SAR)

Optimizing this scaffold requires a bipartite approach: modulating the "Tail" (2-position) for specificity and the "Head" (4-COOH) for bioavailability.

Strategic Decision Map

Figure 2: Structure-Activity Relationship (SAR) decision tree for lead optimization.

Critical Design Considerations:

-

Metabolic Stability: The free carboxylic acid is susceptible to rapid Phase II metabolism (glucuronidation). For systemic drugs, converting the 4-COOH to a bioisostere (e.g., tetrazole or oxadiazole) or using a prodrug ester strategy is recommended.

-

Solubility: While the thiazole ring aids solubility compared to benzene, 2-aryl substitutions can decrease aqueous solubility. Introducing polar groups (e.g., morpholine) on the 2-aryl ring is a common remediation strategy.

References

-

Chen, P., et al. (2012).[5] "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-

-lactamases."[3][5][6] Bioorganic & Medicinal Chemistry Letters. -

BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide."

-

Lino, C.I., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules.

-

Pricopie, A., et al. (2025). "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." International Journal of Molecular Sciences.

-

Gududuru, V., et al. (2005). "Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer."[7] Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the pKa Characterization of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Executive Summary

The rational design of pharmaceuticals requires a precise understanding of a molecule's acid-base dissociation constants (pKa). For 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid , the pKa dictates its ionization state at physiological pH, directly governing its lipophilicity (logD), aqueous solubility, and membrane permeability. This whitepaper deconstructs the structural causality behind the compound's ionization behavior and establishes a self-validating experimental framework for accurately determining its pKa values.

Structural Causality and Theoretical pKa Framework

To understand the pKa of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, we must isolate its functional groups and analyze the electronic interplay between them. The molecule features two primary ionizable centers: the carboxylic acid at the C4 position and the nitrogen atom within the thiazole core.

The Carboxylic Acid Moiety (C4) Aliphatic carboxylic acids typically exhibit a pKa of approximately 4.8. However, the 1,3-thiazole ring acts as a potent electron-withdrawing group (EWG) via inductive effects (-I). The electronegative nitrogen and sulfur atoms in the aromatic system pull electron density away from the C4 position, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization significantly lowers the pKa. For context, the predicted pKa of unsubstituted 1,3-thiazole-4-carboxylic acid is 3.57[1].

The 2-(4-Methoxybenzyl) Substituent At the C2 position, the molecule is substituted with a 4-methoxybenzyl group. While the methoxy (-OCH3) group is a strong electron-donating group via resonance (+R) to the phenyl ring, the methylene bridge (-CH2-) acts as an electronic insulator. This bridge disrupts the extended conjugation system, preventing the resonance effect from reaching the thiazole core. Consequently, the substituent exerts only a weak inductive effect. Comparing this to 2-phenyl-1,3-thiazole-4-carboxylic acid (predicted pKa 3.46)[2], the insulating benzyl group results in an estimated acidic pKa of ~3.5 to 3.7 for our target compound.

The Thiazole Nitrogen The basicity of the thiazole nitrogen is heavily suppressed. While an isolated thiazole ring has a pKa of ~2.5, the adjacent electron-withdrawing carboxylic acid at C4 further depletes electron density from the nitrogen lone pair. As a result, the nitrogen exhibits an apparent basic pKa of < 1.0 (often falling into negative values for related isomers, such as -2.07 for 1,2-thiazole-4-carboxylic acid).

Quantitative Data: Comparative pKa Analysis

The table below synthesizes the predicted and apparent pKa values of the target compound against its structural analogs to establish a predictive baseline.

| Compound | Acidic pKa (-COOH) | Basic pKa (Thiazole N) | Source |

| 1,3-Thiazole-4-carboxylic acid | 3.57 ± 0.10 | < 1.0 | PubChem[1] |

| 1,2-Thiazole-4-carboxylic acid | 3.81 | -2.07 | EPA CompTox |

| 2-Phenyl-1,3-thiazole-4-carboxylic acid | 3.46 ± 0.10 | < 1.0 | ChemicalBook[2] |

| 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid | ~3.5 - 3.7 | ~0.5 - 1.5 | Extrapolated (This Guide) |

Experimental Methodologies: A Self-Validating Protocol

Because 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid possesses high lipophilicity due to the methoxybenzyl moiety, standard aqueous titration will result in precipitation. To ensure scientific integrity, we must employ a cosolvent extrapolation method coupled with orthogonal validation . This creates a self-validating system where the primary potentiometric data is cross-verified by spectrophotometric analysis.

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

Causality: Water-miscible organic solvents (e.g., methanol) lower the dielectric constant of the medium, keeping the neutral form of the drug in solution. By titrating in varying ratios of cosolvent and extrapolating to 0% organic modifier, we obtain the true aqueous pKa.

-

Sample Preparation: Prepare a 1.0 mM stock solution of the target compound in HPLC-grade methanol.

-

Cosolvent Series: Prepare five titration vessels containing the compound in varying Methanol/Water ratios (e.g., 30%, 40%, 50%, 60%, and 70% v/v methanol) at a constant ionic strength (0.15 M KCl to mimic physiological conditions).

-

Titration: Titrate each solution using standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C. Record the pH continuously using a glass electrode calibrated for mixed aqueous-organic solvents.

-

Data Analysis: Calculate the apparent pKa (psKa) for each cosolvent mixture using a Bjerrum plot.

-

Extrapolation: Plot the psKa values against the inverse of the dielectric constant (

) of the respective solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept (where

Protocol B: UV-Metric Titration (Orthogonal Validation)

Causality: Potentiometry loses accuracy at pH extremes (< 2.0). Because the thiazole nitrogen's pKa is exceptionally low, UV-metric titration is required. The protonation of the thiazole ring alters the molecule's chromophore, allowing precise tracking of ionization via absorbance shifts.

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 0.5 to 6.0.

-

Sample Integration: Spike 20 µL of a concentrated compound stock (in DMSO) into 2 mL of each buffer solution. Ensure the final DMSO concentration is < 1% to prevent dielectric interference.

-

Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point. Identify the analytical wavelengths where the maximum absorbance difference exists between the protonated and deprotonated species (isosbestic points).

-

Validation: Plot Absorbance vs. pH. The inflection point of the resulting sigmoidal curve mathematically confirms the pKa derived from Protocol A.

Mechanistic Workflow Diagram

Figure 1: Orthogonal self-validating workflow for accurate pKa determination in lipophilic compounds.

Implications for Drug Development

Understanding the pKa of ~3.6 for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid has profound implications for its pharmacokinetic profile. At the physiological pH of 7.4, the carboxylic acid is fully deprotonated (>99.9% in the anionic state).

While this ionization guarantees excellent aqueous solubility in the systemic circulation, the negative charge drastically reduces passive transcellular permeability across the lipophilic lipid bilayer of the gastrointestinal tract. Consequently, drug development professionals must consider formulation strategies such as esterification (prodrug design) or the utilization of active transport mechanisms (e.g., Organic Anion Transporters - OATs) to achieve optimal oral bioavailability.

References

-

National Center for Biotechnology Information (PubChem). "4-Thiazolecarboxylic acid - Computed Properties." PubChem Compound Summary for CID 304271.[Link]

-

U.S. Environmental Protection Agency. "1,2-Thiazole-4-carboxylic acid Properties." EPA CompTox Chemicals Dashboard.[Link]

Sources

Hydrogen bond donor and acceptor counts for thiazole carboxylic acids

An In-Depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of Thiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Their efficacy is profoundly influenced by their molecular interaction capabilities, chief among them being hydrogen bonding. A precise understanding of the hydrogen bond donor and acceptor counts of these molecules is critical for rational drug design, enabling the optimization of drug-receptor interactions and the prediction of pharmacokinetic properties. This guide provides a comprehensive analysis of the hydrogen bonding characteristics of thiazole carboxylic acids, integrating theoretical principles with computational and experimental methodologies. We will dissect the constituent functional groups, analyze their interplay, and present a framework for determining their hydrogen bonding potential, thereby empowering researchers in the development of novel therapeutics.

The Strategic Importance of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition in biological systems.[1] They occur between a hydrogen atom covalently bonded to an electronegative atom (a donor) and another electronegative atom with a lone pair of electrons (an acceptor).[2] In the context of drug design, these interactions are paramount for achieving ligand-receptor specificity and affinity.[1] The energetic contribution of a single hydrogen bond, while modest (typically 2-20 kJ/mol), becomes substantial when multiple interactions are established, significantly enhancing the stability of a drug-receptor complex.[1]

Furthermore, the hydrogen bonding capacity of a molecule is a key determinant of its physicochemical properties, including solubility and membrane permeability. This is famously encapsulated in frameworks like Lipinski's Rule of Five, which posits that orally active drugs should generally possess no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors to ensure good absorption and permeation.[3][4][5] Therefore, a rigorous quantification of these properties for a chemical series like thiazole carboxylic acids is not merely an academic exercise but a critical step in the drug discovery pipeline.

Deconstructing the Thiazole Carboxylic Acid Scaffold

The hydrogen bonding profile of a thiazole carboxylic acid is a composite of the properties of its two core functional components: the thiazole ring and the carboxylic acid group. Their individual characteristics and mutual electronic influence determine the overall donor and acceptor counts.

The Thiazole Ring: A Modulated Hydrogen Bond Acceptor

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[6][7] The key player in its hydrogen bonding capacity is the nitrogen atom at position 3.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the sp²-hybridized nitrogen atom makes it a potent hydrogen bond acceptor.[8] Spectroscopic and computational studies have confirmed that this nitrogen readily participates in hydrogen bonds, for instance, with water molecules.[8][9]

-

Weak Hydrogen Bond Donor: The C-H bonds on the aromatic thiazole ring (at positions 2, 4, or 5) can act as very weak hydrogen bond donors, particularly when interacting with a strong acceptor.[10] However, for the purposes of drug design and applying rules like Lipinski's, these are typically not counted.

The electronic nature of the thiazole ring means its basicity, and thus its strength as a hydrogen bond acceptor, can be modulated by substituents on the ring.[11] Electron-donating groups enhance the basicity of the nitrogen, while electron-withdrawing groups diminish it.

The Carboxylic Acid Group: A Dual-Function Powerhouse

The carboxylic acid group (-COOH) is a classic functional group in medicinal chemistry, possessing both hydrogen bond donor and acceptor capabilities.[12][13] Its behavior is highly dependent on the surrounding pH and its pKa, which is typically in the range of 4-5.[14]

-

Hydrogen Bond Donor: The hydroxyl proton (-OH) is the primary hydrogen bond donor site.[15] This proton is acidic and can be donated to a suitable acceptor.

-

Hydrogen Bond Acceptors: Both oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors.[16] The carbonyl oxygen (C=O) is generally considered a stronger acceptor than the hydroxyl oxygen (-OH).[15][16]

At physiological pH (~7.4), which is above the typical pKa of a carboxylic acid, the group will be predominantly deprotonated to form the carboxylate anion (-COO⁻). In this state, it loses its hydrogen bond donor ability but becomes a much stronger hydrogen bond acceptor, with the negative charge delocalized across both oxygen atoms.[12]

Quantifying Hydrogen Bond Donors and Acceptors: A Unified View

To determine the hydrogen bond donor and acceptor counts for a specific thiazole carboxylic acid, we must consider the molecule as a whole and its likely protonation state under physiological conditions.

Let's take Thiazole-5-carboxylic acid as a representative example.[17][18]

Analysis at Physiological pH (≈7.4):

-

Carboxylic Acid: With a pKa around 4-5, this group will be deprotonated to the carboxylate (-COO⁻).

-

H-Bond Donors: 0 (the acidic proton is lost).

-

H-Bond Acceptors: 2 (both oxygen atoms of the carboxylate are strong acceptors).

-

-

Thiazole Ring: The thiazole nitrogen is a base. Its pKa (for the conjugate acid) is lower than physiological pH, so it will remain in its neutral, unprotonated state.

-

H-Bond Donors: 0.

-

H-Bond Acceptors: 1 (the nitrogen atom).

-

-

Total Hydrogen Bond Donors: 0

-

Total Hydrogen Bond Acceptors: 3

This contrasts with the computationally derived values from databases like PubChem, which often analyze the neutral, protonated molecule without considering physiological pH. For Thiazole-5-carboxylic acid, PubChem lists 1 hydrogen bond donor and 4 acceptors (counting the sulfur and both oxygens as part of a larger acceptor definition).[17] For medicinal chemistry applications, the analysis at physiological pH is far more relevant.

Data Summary Table

The following table summarizes the expected hydrogen bond donor and acceptor counts for unsubstituted thiazole carboxylic acids, emphasizing the critical role of the physiological protonation state.

| Compound | Position of -COOH | Protonation State | H-Bond Donors | H-Bond Acceptors | Total (Donors + Acceptors) | Lipinski Rule Compliance |

| Thiazole-2-carboxylic acid | 2 | Protonated (in silico) | 1 | 3 | 4 | Yes |

| Deprotonated (pH 7.4) | 0 | 3 | 3 | Yes | ||

| Thiazole-4-carboxylic acid | 4 | Protonated (in silico) | 1 | 3 | 4 | Yes |

| Deprotonated (pH 7.4) | 0 | 3 | 3 | Yes | ||

| Thiazole-5-carboxylic acid | 5 | Protonated (in silico) | 1 | 3 | 4 | Yes |

| Deprotonated (pH 7.4) | 0 | 3 | 3 | Yes |

Note: Acceptor count assumes the thiazole nitrogen and both carboxyl/carboxylate oxygens are acceptors. Weak C-H donors are excluded.

Methodologies for Characterization

The determination of hydrogen bonding properties relies on a synergistic combination of computational modeling and experimental validation.

Computational Workflow

Computational chemistry provides a powerful, high-throughput method for predicting hydrogen bonding capabilities.[19] Density Functional Theory (DFT) is a commonly employed method for these calculations.

Step-by-Step Computational Protocol:

-

Structure Preparation: Obtain or build a 3D structure of the thiazole carboxylic acid derivative of interest.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT method (e.g., B3LYP or M06-2X) and a basis set that includes diffuse functions, such as 6-311++G(d,p), which are crucial for accurately describing non-covalent interactions.[20]

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This visualization is highly intuitive, mapping electron-rich (negative potential, red/yellow), hydrogen bond acceptor regions and electron-poor (positive potential, blue), hydrogen bond donor regions onto the molecule's surface.[19]

-

Quantum Theory of Atoms in Molecules (QTAIM): For a more rigorous analysis, perform a QTAIM (or AIM) calculation.[10] The presence of a bond critical point (BCP) between a donor hydrogen and an acceptor atom is a definitive indicator of a hydrogen bond. The electron density at the BCP correlates with the strength of the bond.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer from the acceptor's lone pair to the antibonding orbital of the donor's X-H bond, providing further insight into the nature and energy of the hydrogen bonding interaction.[8]

Causality: The choice of a functional like B3LYP offers a good balance of accuracy and computational cost for organic molecules. The inclusion of diffuse functions in the basis set is non-negotiable as it allows for a more accurate description of the electron density far from the nuclei, which is precisely where hydrogen bonding occurs.

Experimental Validation

Experimental techniques provide the ground truth for computational predictions and are essential for a complete understanding.[21]

Step-by-Step Experimental Protocol (NMR Spectroscopy):

-

Sample Preparation: Dissolve the synthesized thiazole carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it is a hydrogen bond acceptor and can help in identifying donor protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Identification of Labile Protons: The proton of the carboxylic acid (-COOH) will typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). This is a clear indication of its role as a hydrogen bond donor.

-

Variable Temperature (VT) NMR: Conduct a VT-NMR experiment. The chemical shift of protons involved in hydrogen bonding is often temperature-dependent. As the temperature increases, intermolecular hydrogen bonds are disrupted, typically causing the proton signal to shift upfield. This provides strong evidence for its involvement in hydrogen bonding.

-

Titration Experiments: Titrate the sample with a known hydrogen bond acceptor (like DMSO-d₆ in a less polar solvent like CDCl₃) or a donor. Changes in the chemical shifts of the thiazole ring protons and the carboxylic acid proton can reveal the primary sites of interaction.

-

2D NMR (NOESY/ROESY): For intramolecular hydrogen bonds, Nuclear Overhauser Effect (NOE) experiments can provide evidence of through-space proximity between the donor proton and the acceptor atom.

Causality: NMR spectroscopy is exquisitely sensitive to the local electronic environment of a nucleus.[21] A proton involved in a hydrogen bond is deshielded, causing its signal to appear at a lower field (higher ppm). This direct experimental observable provides a robust method for identifying hydrogen bond donors. Infrared (IR) spectroscopy is a complementary technique where the stretching frequency of an X-H bond involved in hydrogen bonding shifts to a lower wavenumber and broadens.[21]

Conclusion and Outlook

The hydrogen bond donor and acceptor properties of thiazole carboxylic acids are not static values but are dynamically influenced by their chemical environment, particularly pH. A thorough analysis reveals that at physiological pH, these molecules typically function as potent hydrogen bond acceptors (3 sites: thiazole N, two carboxylate oxygens) and lose their primary hydrogen bond donor. This profile, with a low donor count and a moderate acceptor count, is highly favorable from a drug-likeness perspective.[5]

For drug development professionals, moving beyond simple atom counting to a nuanced, context-dependent analysis is crucial. The integrated computational and experimental workflows detailed in this guide provide a reliable framework for accurately characterizing the hydrogen bonding potential of novel thiazole carboxylic acid derivatives. This enables a more predictive and efficient approach to lead optimization, ultimately facilitating the design of safer and more effective medicines.

References

-

Tyagi, M., & Pathak, M. (2024). Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]

-

Fiveable. (2025). Hydrogen Bond Acceptor Definition. Fiveable. [Link]

-

Thorat, S. B., et al. (2026). A comprehensive review on thiazole derivatives as multifunctional therapeutics. Discover Chemistry, 3(88). [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Wikipedia. [Link]

-

Westin, J. (n.d.). Carboxylic Acids Description. MCAT Content. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Medicinal and Chemical Sciences. [Link]

-

Qureshi, A., & Pradhan, A. (2019). Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics, 9(4-A), 801-805. [Link]

-

Rizzo, R. (2005). Carboxylic Acid Structure and Chemistry: Part 1. Stony Brook University. [Link]

-

TIU Lecture Notes. (2023). Lipinski rule of five. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. [Link]

-

Wilson, K. R., et al. (2022). A Computational and Experimental View of Hydrogen Bonding in Glycerol Water Clusters. The Journal of Physical Chemistry A, 126(10), 1735-1748. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

-

St-Gallay, S. (2019). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

-

Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

-

Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]

-

Evangelisti, L., et al. (2023). Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. The Journal of Chemical Physics, 158(11). [Link]

-

Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry. Elsevier. [Link]

-

PubMed. (2025). A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. [Link]

-

Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4963. [Link]

-

RSC Publishing. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. [Link]

-

Gzella, A., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(18), 3384. [Link]

-

Sánchez-Viesca, F., et al. (2012). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. American Journal of Chemistry, 2(6), 343-346. [Link]

-

Singh, V., et al. (2010). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. American Journal of Biochemistry and Biotechnology, 6(3), 169-178. [Link]

-

PubMed. (2023). Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. [Link]

-

ACS Publications. (2014). Hydrogen-Bond Analysis: Statistical and Computational versus Experimental Position Refinement. Crystal Growth & Design. [Link]

-

National Institutes of Health. (n.d.). Thiazole-5-carboxylic acid. PubChem. [Link]

-

Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

-

University of Calgary. (n.d.). Carboxylic acids. Chem 351 and 353 Textbook. [Link]

-

MDPI. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. [Link]

-

Wang, Y., et al. (2021). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystals, 11(11), 1362. [Link]

-

ChemRxiv. (n.d.). Hydrogen bond donors in drug design. [Link]

-

Laurence, C., et al. (2009). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 52(13), 4073-4086. [Link]

-

ResearchGate. (n.d.). THE pKa OF PROTONATED α,β-UNSATURATED CARBOXYLIC ACIDS. [Link]

-

Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]

Sources

- 1. wpage.unina.it [wpage.unina.it]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. kuey.net [kuey.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis [article.sapub.org]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. jackwestin.com [jackwestin.com]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. webhome.auburn.edu [webhome.auburn.edu]

- 16. fiveable.me [fiveable.me]

- 17. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. jchemrev.com [jchemrev.com]

Methodological & Application

Application Note: Amide Coupling Protocol for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

[1]

Introduction & Molecule Analysis[1][2][3][4][5]

The compound 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a versatile building block often used in the synthesis of peptide mimetics, kinase inhibitors, and fragment-based drug discovery.[1] Unlike simple aliphatic acids, this substrate presents specific challenges:

-

Thiazole Nucleus: The 1,3-thiazole ring is electron-deficient at the C2 position but possesses a basic nitrogen (pKa ~2.5).[1] While not strongly basic, it can coordinate with metal catalysts or interfere with acid-labile protecting groups during workup.[1]

-

4-Methoxybenzyl (PMB) Group: Crucially, the PMB group in this molecule is attached via a Carbon-Carbon bond to the C2 position.[1] Unlike

-PMB or -

Carboxylic Acid (C4 Position): The acid at the C4 position is relatively unhindered, allowing for rapid coupling, but the electron-withdrawing nature of the thiazole ring increases the acidity of the carboxylate, requiring careful control of pH during activation.[1]

Chemical Properties Table[1][2][4][6]

| Property | Description |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol |

| Solubility | Moderate in DCM; High in DMF, DMSO, NMP.[1] |

| pKa (Thiazole N) | ~2.5 (Weak base) |

| Reactivity | C4-COOH is highly reactive; prone to rapid activation. |

| Stability | Stable to weak acids/bases. Avoid strong oxidants. |

Coupling Strategies & Decision Matrix

For this substrate, we recommend a tiered approach based on the amine partner's reactivity.

-

Method A (HATU/DIPEA): The "Gold Standard" for library synthesis and unhindered amines. High yields, fast reaction, but difficult to remove urea byproducts on large scale.[1]

-

Method B (T3P/Pyridine): Recommended for scale-up (>1g) or non-nucleophilic amines (anilines). T3P (Propylphosphonic anhydride) generates water-soluble byproducts, simplifying workup.[1]

-

Method C (Ghosez Reagent): For extremely unreactive or sterically hindered amines where standard activation fails.

Decision Tree (DOT Visualization)

Figure 1: Strategic decision matrix for selecting the optimal amide coupling protocol based on amine reactivity and scale.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Small scale (10 mg - 500 mg), aliphatic amines, high-throughput screening.[1]

Reagents:

-

Substrate: 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv[1]

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

-

Dissolution: In a clean, dry vial equipped with a stir bar, dissolve the thiazole carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

-

Expert Note: Allow this "pre-activation" mixture to stir for 2–5 minutes. This ensures formation of the activated At-ester before the amine is introduced, reducing potential side reactions.

-

-

Addition: Add the Amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.[1]

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2][3]

-

Checkpoint: The reaction is usually complete when the active ester peak disappears.

-

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: T3P-Mediated Coupling (Scale-Up)

Best for: Large scale (>1 g), anilines, or when column chromatography must be avoided.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50 wt% in EtOAc or DMF (1.5 equiv)[1]

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

Protocol:

-

Setup: Charge the reaction vessel with thiazole carboxylic acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (0.2 M).

-

Why Pyridine? T3P works best with pyridine as it acts as both a base and an acylation catalyst.

-

-

Cooling: Cool the mixture to 0 °C (ice bath).

-

Addition: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

-

Exotherm Control: T3P addition is exothermic; cooling prevents impurity formation.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Workup (Self-Validating):

-

Add water to quench.

-

Separate layers. Wash organic layer with 0.5 M HCl (careful not to protonate thiazole too aggressively, keep washes quick) to remove Pyridine.

-

Wash with 10% NaOH or Sat. NaHCO₃ to remove excess T3P byproducts (water-soluble phosphonates).

-

The resulting organic layer usually contains pure product.

-

Troubleshooting & Critical Parameters

Stability of the PMB Group

Users often confuse the C-linked PMB (present here) with the acid-labile N/O-linked PMB protecting groups.

-

Acid Stability: The 2-(4-methoxybenzyl)thiazole motif is stable to 1N HCl washes and even TFA deprotection of other groups (e.g., Boc removal elsewhere in the molecule).

-

Oxidation Risk: Do not use reagents like CAN (Ceric Ammonium Nitrate) or DDQ unless you intend to oxidize the benzylic carbon to a ketone (a known transformation for this scaffold).

Solubility Issues

If the starting thiazole acid precipitates during Method B (EtOAc), switch the solvent to DMF or NMP but maintain the T3P protocol. T3P in DMF is highly effective for insoluble substrates.

Workflow Diagram (DOT)

Figure 2: Generalized experimental workflow for the amide coupling process.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.[1] Link

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471–479.[1] Link

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.[3][9] Link

Sources

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. hepatochem.com [hepatochem.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Selecting the Optimal Reagent for the Esterification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Introduction

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The thiazole moiety is a prevalent scaffold in numerous biologically active compounds, and the ability to modify the carboxylic acid group at the 4-position is crucial for developing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. Esterification of this acid is a fundamental transformation, converting the polar carboxylic acid into a less polar ester group, which can serve as a final product, a prodrug, or an intermediate for further functionalization.

This guide provides a comprehensive overview of the primary methods for the esterification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of four distinct and widely adopted protocols, offering field-proven insights into the causality behind experimental choices. The objective is to empower researchers, scientists, and drug development professionals to select the most suitable reagent and protocol based on substrate sensitivity, desired scale, and available resources.

Strategic Overview: Choosing an Esterification Pathway

The selection of an esterification method is not arbitrary; it is a strategic decision based on the chemical nature of the starting material and the desired outcome. For a substrate like 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, the key considerations are the stability of the thiazole ring and the methoxybenzyl group under the reaction conditions. The following diagram illustrates a general decision-making workflow.

Caption: Decision workflow for selecting an esterification protocol.

Method 1: Fischer-Speier Esterification (Acid Catalysis)

This classical method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]

Expertise & Experience: The Rationale

The Fischer-Speier reaction is governed by an equilibrium.[3][4] To drive the reaction towards the ester product, Le Châtelier's principle is applied. This is achieved in two primary ways: using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[5][6] This method is favored for its simplicity and the low cost of its reagents. However, the requisite strong acid and high temperatures can be detrimental to sensitive substrates, potentially causing degradation of the thiazole ring or other acid-labile functional groups. It is most suitable for simple, unhindered primary and secondary alcohols.[2]

Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

Caption: The mechanism of Fischer-Speier esterification.

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)

Materials:

-

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)

-

Methanol (MeOH) (as solvent, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask, add 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) and methanol (sufficient to dissolve, e.g., 0.1 M concentration).

-

Stir the suspension/solution at room temperature.

-

Carefully add concentrated sulfuric acid (0.05 eq) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the product by column chromatography on silica gel or recrystallization if necessary.

Method 2: Steglich Esterification (Carbodiimide Coupling)

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Expertise & Experience: The Rationale

This method is a significant leap forward in terms of mildness compared to the Fischer protocol. It proceeds at room temperature and under neutral pH conditions, making it ideal for substrates with acid- or heat-sensitive functional groups. The key is the in-situ activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP acts as a potent acyl transfer catalyst, intercepting this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which can complicate purification due to its low solubility in many organic solvents.[8] Using the hydrochloride salt of EDC simplifies workup, as the corresponding urea is water-soluble and can be removed with an aqueous wash.

Mechanism: DCC/DMAP-Mediated Acyl Transfer

Caption: Mechanism of DCC/DMAP-catalyzed Steglich esterification.

Protocol 2: Steglich Esterification

Materials:

-

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)

-

Alcohol (R'-OH) (1.1-1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-24 hours. Monitor by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to remove any residual DCU and other impurities.

Method 3: Uronium/Phosphonium Salt Coupling (HATU)

Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are exceptionally efficient for forming amide bonds and, by extension, ester bonds, particularly with hindered or valuable alcohols.

Expertise & Experience: The Rationale

HATU is a third-generation coupling reagent prized for its high reactivity, fast reaction rates, and ability to suppress side reactions like racemization in chiral substrates.[9][10] Its mechanism involves the rapid formation of a highly reactive OAt-active ester intermediate.[11][12] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents (like HBTU), and the pyridine nitrogen is thought to provide a neighboring group effect that accelerates the subsequent nucleophilic attack by the alcohol.[12] This method requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid. While more expensive, HATU is the reagent of choice for challenging esterifications where high yield and purity are paramount.

Mechanism: HATU-Mediated Esterification

Caption: Simplified mechanism of HATU-mediated ester formation.

Protocol 3: HATU-Mediated Esterification

Materials:

-

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)

-

Alcohol (R'-OH) (1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or DCM

-

Ethyl acetate (EtOAc)

-

Lithium chloride (LiCl) solution (5% aqueous) or water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Stir the solution at room temperature.

-

Add DIPEA (2.5 eq) dropwise. The reaction is often rapid and may be complete within 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution multiple times with 5% LiCl solution or water to remove the DMF and urea byproducts. Follow with a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product via flash column chromatography.

Method 4: Acyl Chloride Formation

This two-step approach first converts the carboxylic acid into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] The isolated or in-situ generated acyl chloride is then treated with the alcohol to form the ester.

Expertise & Experience: The Rationale

Converting the carboxylic acid's hydroxyl group into a chloride creates an exceptionally good leaving group, rendering the carbonyl carbon highly electrophilic.[15] This method drives the esterification to completion and is effective for even very unreactive or sterically hindered alcohols. Thionyl chloride is a common choice as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[14][16] However, the harshness of SOCl₂ and the generation of HCl mean this method is incompatible with acid-sensitive functional groups. Anhydrous conditions are critical, as the acyl chloride intermediate will readily hydrolyze back to the carboxylic acid in the presence of water. A base, such as pyridine or triethylamine, is typically added in the second step to scavenge the HCl produced during the ester formation.

Mechanism: Acyl Chloride Intermediate

Caption: Two-step esterification pathway via an acyl chloride intermediate.

Protocol 4: Esterification via Thionyl Chloride

Materials:

-

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-5.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Alcohol (R'-OH) (1.2 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Step 1: Acyl Chloride Formation a. Suspend the carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to trap HCl and SO₂). b. Add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature. A catalytic drop of DMF can accelerate this reaction. c. Heat the mixture to reflux (or stir at room temperature if using oxalyl chloride) for 1-3 hours until gas evolution ceases and the solid dissolves. d. Cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. It is crucial to ensure all SOCl₂ is removed. Co-evaporation with anhydrous toluene can aid this process. The resulting acyl chloride is often used directly in the next step.

-

Step 2: Ester Formation a. Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0°C. b. In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. c. Add the alcohol/pyridine solution dropwise to the cooled acyl chloride solution. d. Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-4 hours, monitoring by TLC. e. Upon completion, dilute with DCM and wash with water, dilute HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. g. Purify by flash column chromatography.

Comparative Summary of Methods

| Feature | Fischer Esterification | Steglich Esterification | HATU Coupling | Acyl Chloride Method |

| Conditions | Strong acid (H₂SO₄), heat (reflux) | Mild (0°C to RT), neutral pH | Mild (RT), basic (DIPEA) | Harsh (SOCl₂, heat), then mild |

| Key Reagents | Alcohol, H₂SO₄/TsOH | DCC/EDC, DMAP, Alcohol | HATU, DIPEA, Alcohol | SOCl₂, Alcohol, Pyridine |

| Primary Advantage | Low cost, simple reagents | Mild conditions, good for sensitive substrates | High efficiency, fast, low side reactions[9][11] | Highly reactive, drives reaction to completion |

| Primary Disadvantage | Harsh conditions, reversible equilibrium[1] | Urea byproduct complicates purification[8] | High cost of reagent | Harsh/corrosive reagents, moisture sensitive |

| Best Suited For | Simple primary/secondary alcohols, robust substrates | Acid/heat-sensitive substrates, valuable alcohols | Difficult couplings, high-value synthesis, chiral substrates | Sterically hindered or unreactive alcohols |

Conclusion

The esterification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid can be accomplished through several effective methods, each with a distinct profile of advantages and limitations. For large-scale, cost-effective synthesis with simple alcohols where the substrate is robust, Fischer esterification remains a viable option. For substrates requiring milder conditions to preserve functionality, Steglich esterification offers an excellent balance of reactivity and gentleness, with EDC being preferable to DCC for simplified workup. When maximum efficiency, speed, and yield are critical, particularly in the context of complex or high-value molecules, HATU-mediated coupling is the superior, albeit more expensive, choice. Finally, for forcing a reaction with a particularly unreactive alcohol, conversion to the acyl chloride provides the necessary electrophilic activation, provided the substrate can tolerate the harsh initial step. The optimal choice ultimately depends on a careful consideration of the specific alcohol, the stability of the starting material, the required scale, and the project's economic constraints.

References

- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.

- Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. (2026). ACS Omega.

- HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.

- HATU. (n.d.). Wikipedia.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (2009).

- Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts.

- HATU:a third-generation coupling reagent. (2024). ChemicalBook.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251.

- Steglich Esterification. (n.d.). Organic Chemistry Portal.

- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5838-5847.

- Reactions of Carboxylic Acids. (2023). OpenStax.

- What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013).

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv

- Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. (n.d.). Benchchem.

- Ester synthesis by esterific

- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.

- Fischer Esterific

- Fischer–Speier esterific

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

- Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). Introduction to Organic Chemistry.

- Fischer Esterific

- Fischer Esterific

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: One-Pot Synthesis Procedures for 2-Substituted Thiazole-4-Carboxylic Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Biological Relevance

The 2-substituted thiazole-4-carboxylic acid scaffold is a privileged heterocycle in medicinal chemistry. It forms the critical structural core of numerous bioactive natural products, including the potent thiopeptide antibiotics micrococcin P1, nosiheptide, and various tubulysin analogs[1].

Historically, the construction of this moiety relied on multi-step procedures involving the synthesis and isolation of thiazole esters, followed by separate saponification steps. Transitioning to a one-pot telescoped procedure —where cyclocondensation and ester hydrolysis occur sequentially in the same reaction vessel—maximizes atom economy, minimizes the handling of lachrymatory α-haloketone intermediates, and significantly enhances overall throughput and yield[2].

Mechanistic Principles & Causality (E-E-A-T)

The foundational chemistry for this one-pot procedure is a modified Hantzsch thiazole synthesis.

Electrophile Selection: While bromopyruvic acid can theoretically be used to directly yield the carboxylic acid, it is highly prone to instability and unwanted side reactions under heating. Therefore, ethyl bromopyruvate is the preferred electrophile[3]. It provides a stable, highly reactive substrate for the initial condensation, and the resulting ethyl ester acts as a temporary protecting group that is easily cleaved in situ.

Reaction Cascade:

-